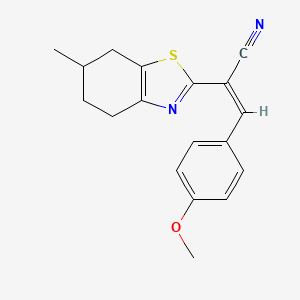
1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine, also known as A-366, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biomedical research. A-366 is a small molecule that has been shown to have promising effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine is through the inhibition of the histone lysine methyltransferase G9a. G9a is involved in the regulation of gene expression through the methylation of histone H3 at lysine 9. This methylation leads to the repression of gene expression. This compound has been shown to inhibit the activity of G9a, leading to the activation of certain genes that are involved in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has anti-cancer and anti-inflammatory effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its specificity for G9a inhibition. This compound has been shown to selectively inhibit G9a, without affecting other histone lysine methyltransferases. This specificity allows for the study of the specific effects of G9a inhibition. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in certain assays and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the study of its effects on other biological pathways. This compound has been shown to have promising effects on the inhibition of G9a, but its effects on other pathways are still being studied. Additionally, the development of more soluble forms of this compound may allow for its use in a wider range of assays. Finally, the study of this compound in animal models may provide further insight into its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine involves a series of chemical reactions that ultimately result in the formation of the desired compound. The first step involves the reaction of adamantyl chloride with sodium azide to produce 1-azido-1-adamantane. This intermediate is then reacted with 2-methyl-3-furoyl chloride to form this compound. The final product is purified through a series of chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(2-methyl-3-furoyl)piperazine has been shown to have potential applications in various fields of biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of the histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-cancer effects in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anti-viral agent, with studies showing its ability to inhibit the replication of the Zika virus.
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-18(2-7-24-14)19(23)21-3-5-22(6-4-21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2,7,15-17H,3-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXYDDOPUDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenoxy)-3-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B5340265.png)

![6-methyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5340290.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5340309.png)
![(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5340313.png)

![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carbonitrile](/img/structure/B5340336.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)